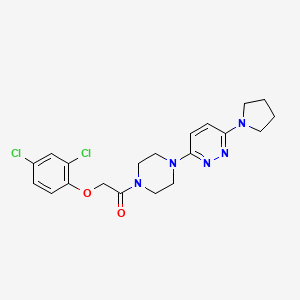

2-(2,4-Dichlorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

2-(2,4-Dichlorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a structurally complex molecule featuring a 2,4-dichlorophenoxy group linked to an ethanone moiety, which is further connected to a piperazine ring. The piperazine is substituted at the 4-position with a pyridazin-3-yl group bearing a pyrrolidine substituent at its 6-position.

The synthesis of related compounds, as described in , involves coupling 2-(2,4-dichlorophenoxy)-1-(piperazin-1-yl)ethanone with functionalized heterocycles, such as pyridazine derivatives, via nucleophilic substitution or coupling reactions. The dichlorophenoxy group likely enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Cl2N5O2/c21-15-3-4-17(16(22)13-15)29-14-20(28)27-11-9-26(10-12-27)19-6-5-18(23-24-19)25-7-1-2-8-25/h3-6,13H,1-2,7-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRFSJAQDPEDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone, commonly referred to as DCP-Pyridazinone, is a synthetic organic molecule with a complex structure that includes multiple pharmacophoric elements. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of DCP-Pyridazinone is , with a molecular weight of 436.3 g/mol. Its structure features a dichlorophenoxy group, a piperazine ring, and a pyridazine moiety, which are critical for its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H23Cl2N5O2 |

| Molecular Weight | 436.3 g/mol |

| IUPAC Name | 2-(2,4-dichlorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone |

| CAS Number | 1226435-40-0 |

The biological activity of DCP-Pyridazinone is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to modulate several signaling pathways that are crucial for cellular processes:

- Antimicrobial Activity : Research indicates that DCP-Pyridazinone exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

- Anticancer Properties : Studies have shown that DCP-Pyridazinone can induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. This effect has been observed in multiple cancer cell lines, including breast and lung cancer models.

- Neuroprotective Effects : Preliminary data suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neuroinflammatory responses.

Case Studies

Several studies have been conducted to evaluate the biological effects of DCP-Pyridazinone:

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, DCP-Pyridazinone was tested against Gram-positive and Gram-negative bacteria. The results indicated an MIC (Minimum Inhibitory Concentration) value of 12 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibiotic agent .

- Cancer Cell Line Studies : A recent investigation assessed the cytotoxic effects of DCP-Pyridazinone on A431 (human epidermoid carcinoma) and MCF7 (breast cancer) cell lines. The compound exhibited an IC50 value of 25 µM in A431 cells, indicating substantial growth inhibition .

- Neuroprotection : In vitro studies have demonstrated that DCP-Pyridazinone can reduce neuronal apoptosis induced by oxidative stress in SH-SY5Y neuroblastoma cells, suggesting its potential utility in neurodegenerative diseases .

Research Findings

Research findings regarding DCP-Pyridazinone's biological activity include:

- Antimicrobial Activity : Effective against various pathogens with low toxicity profiles.

- Cytotoxicity : Significant activity against multiple cancer cell lines with mechanisms involving apoptosis.

- Neuroprotective Potential : May offer protective effects against oxidative stress-related neuronal damage.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds containing piperazine and pyridazine rings exhibit significant antimicrobial activity. The synthesized compound has been evaluated for its potential against various microbial strains. For instance, studies have shown that related compounds demonstrate efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

In addition to antimicrobial properties, the compound may possess antioxidant capabilities. Compounds with similar structures have been reported to scavenge free radicals effectively, which is vital for preventing oxidative stress-related diseases .

Case Studies

Several studies have investigated the biological applications of similar compounds:

- Antimicrobial Evaluation : A study reported that certain piperazine derivatives exhibited potent activity against fungal strains, suggesting a potential application in antifungal therapies .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between similar compounds and target proteins involved in disease pathways, supporting their development as lead candidates in drug discovery .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antioxidant | Scavenging free radicals | |

| Molecular Docking | Favorable interactions with target proteins |

Therapeutic Applications

Given its structural attributes and biological activities, 2-(2,4-Dichlorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone has potential applications in:

- Antimicrobial Therapies : Developing new antibiotics or antifungals.

- Antioxidant Formulations : Creating supplements or pharmaceuticals aimed at reducing oxidative stress.

- Drug Development : Serving as a lead compound for further modifications to enhance efficacy and reduce side effects.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity :

- The target compound’s pyridazine-pyrrolidine substituent distinguishes it from pyrimidine- or triazole-containing analogs (e.g., m6 ). Pyridazine’s electron-deficient nature may facilitate π-π stacking with aromatic residues in target proteins.

- Comparatively, morpholine ( ) and phthalazine ( ) substituents alter solubility and planar rigidity, respectively.

Chlorophenoxy vs.

Piperazine Flexibility: Piperazine-linked ethanones (common across all compounds) provide conformational flexibility, enabling interactions with diverse binding pockets.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis involves multi-step protocols to assemble the pyridazine-piperazine core and functionalize it with dichlorophenoxy and pyrrolidinyl groups. Critical steps include:

- Coupling reactions to link the pyridazin-3-yl piperazine moiety with the dichlorophenoxy ethanone backbone under reflux conditions in dimethylformamide (DMF) .

- Catalytic optimization using palladium or copper catalysts for heterocyclic ring formation .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which functional groups are critical for the compound’s biological activity?

The 2,4-dichlorophenoxy group enhances lipophilicity and membrane permeability, while the pyridazin-3-yl piperazine moiety facilitates hydrogen bonding with target proteins. The pyrrolidin-1-yl group contributes to conformational rigidity, optimizing receptor binding .

Q. What analytical techniques validate the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : Confirms proton environments and connectivity (e.g., piperazine NH peaks at δ 3.2–3.5 ppm) .

- Mass Spectrometry (MS) : Verifies molecular weight (e.g., [M+H]+ at m/z 478.3) .

- X-ray crystallography : Resolves crystal packing and torsional angles (e.g., C–Cl bond length ~1.74 Å) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Contradictions in IC50 values or receptor selectivity may arise from assay conditions (e.g., pH, co-solvents). Strategies include:

- Orthogonal assays : Compare fluorescence polarization (FP) with surface plasmon resonance (SPR) to validate binding kinetics .

- Structural analogs : Test derivatives with modified dichlorophenoxy or pyrrolidinyl groups to isolate pharmacophore contributions .

Q. What strategies improve synthetic yield during scale-up?

- Flow chemistry : Enhances heat transfer and reduces side reactions in exothermic steps (e.g., coupling reactions) .

- In-line monitoring : Uses FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing .

Q. Which computational methods predict the compound’s target interactions?

- Molecular docking (AutoDock Vina) : Screens against kinase or GPCR libraries using the compound’s InChI key-derived 3D structure .

- Molecular dynamics (MD) simulations : Analyzes stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

- QSAR modeling : Correlates substituent electronegativity (e.g., Cl vs. F) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.